CUSTOM
|
680
|
reaction index
|
NAME
|
0.0 [Unassigned] Unrecognized
|
reaction type
|
Name
|
|
Quantity
|
0.00451 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.005 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.00205 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0.00205 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1)OC)Br
|
Name
|
|
Quantity
|
0.00041 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
|
Name
|
|
Quantity
|
0.000205 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1)OC)N2CCNCC2
|
Type | Value | Analysis |
---|---|---|
YIELD | 50.91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |